An In-depth Technical Guide to N-Ethyl-1,3-thiazol-2-amine: Chemical Properties and Structure
An In-depth Technical Guide to N-Ethyl-1,3-thiazol-2-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-Ethyl-1,3-thiazol-2-amine. This document is intended for an audience with a technical background in chemistry and pharmacology, offering detailed data and experimental protocols to support research and development activities.
Chemical Structure and Properties
N-Ethyl-1,3-thiazol-2-amine, also known as 2-(ethylamino)thiazole, is a heterocyclic amine with a thiazole ring system. The ethyl group is attached to the amino group at the 2-position of the thiazole ring.
Structure:
Chemical Identifiers and Properties:
A summary of the key chemical identifiers and physical properties for N-Ethyl-1,3-thiazol-2-amine is provided in Table 1. Please note that while some data is experimentally confirmed, other values may be predicted based on computational models due to the limited availability of published experimental data for this specific compound.
| Property | Value | Source |
| IUPAC Name | N-ethyl-1,3-thiazol-2-amine | --- |
| CAS Number | 13472-75-8 | [1] |
| Molecular Formula | C₅H₈N₂S | [1] |
| Molecular Weight | 128.20 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | --- |
| Boiling Point | Data not readily available | --- |
| Melting Point | Data not readily available | --- |
| Solubility | Predicted: Soluble in organic solvents such as ethanol, DMSO, and DMF | --- |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of N-Ethyl-1,3-thiazol-2-amine. Below are the expected spectroscopic characteristics based on the analysis of its functional groups and related compounds.
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum of N-Ethyl-1,3-thiazol-2-amine is expected to show distinct signals corresponding to the protons on the thiazole ring and the ethyl group.
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Thiazole Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons at the C4 and C5 positions of the thiazole ring. The coupling constant (J) between these protons would be characteristic of vicinal coupling in a five-membered aromatic ring.
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Ethyl Group Protons: A quartet corresponding to the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene protons would be coupled to the methyl protons and potentially show further coupling to the N-H proton.
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N-H Proton: A broad singlet or triplet, the chemical shift of which can be concentration and solvent-dependent.
2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
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Thiazole Carbons: Three signals are expected for the carbon atoms of the thiazole ring. The C2 carbon, attached to two nitrogen atoms, will be significantly downfield. The C4 and C5 carbons will appear in the aromatic region.
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Ethyl Group Carbons: Two signals corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group.
2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in N-Ethyl-1,3-thiazol-2-amine.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3350-3310 (one band) | Secondary amine |
| C-H Stretch | 3100-3000 (aromatic), 3000-2850 (aliphatic) | Thiazole and ethyl C-H |
| C=N Stretch | ~1620 | Thiazole ring |
| C=C Stretch | ~1550 | Thiazole ring |
| C-N Stretch | 1335-1250 | Aromatic amine |
| N-H Bend | 1650-1580 (weak or absent for secondary amines) | Amine |
2.4. Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 128.
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Fragmentation Pattern: Common fragmentation pathways for N-alkylated 2-aminothiazoles involve cleavage of the alkyl chain and fragmentation of the thiazole ring. Alpha-cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.
Experimental Protocols
3.1. Synthesis of N-Ethyl-1,3-thiazol-2-amine via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a versatile method for the preparation of 2-aminothiazole derivatives. This protocol describes a general procedure that can be adapted for the synthesis of N-Ethyl-1,3-thiazol-2-amine.
Materials:
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Ethylthiourea
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Chloroacetaldehyde (50% aqueous solution) or 2-bromo-1,1-diethoxyethane
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Ethanol or Water
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Sodium bicarbonate or other suitable base
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and hotplate
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Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve ethylthiourea in a suitable solvent such as ethanol or water.
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Addition of Reagents: To the stirred solution, add an equimolar amount of a halo-carbonyl compound. For N-Ethyl-1,3-thiazol-2-amine, chloroacetaldehyde is a suitable reagent. The addition should be done cautiously, and the reaction mixture may be cooled in an ice bath to control any initial exotherm.
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Reaction: The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base such as sodium bicarbonate to precipitate the product.
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Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Biological Activity and Signaling Pathways
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is found in a number of approved drugs and clinical candidates. Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including:
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Antimicrobial and Antifungal Activity
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Anti-inflammatory Activity
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Anticancer Activity
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Kinase Inhibition
While specific biological data for N-Ethyl-1,3-thiazol-2-amine is not extensively documented in publicly available literature, its structural similarity to other bioactive 2-aminothiazoles suggests it may be a valuable starting point for the design of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.
As no specific signaling pathways have been definitively associated with N-Ethyl-1,3-thiazol-2-amine, a diagram illustrating a general drug discovery workflow is provided below.
Visualizations
Diagram 1: Hantzsch Synthesis of N-Ethyl-1,3-thiazol-2-amine
Caption: Hantzsch synthesis pathway for N-Ethyl-1,3-thiazol-2-amine.
